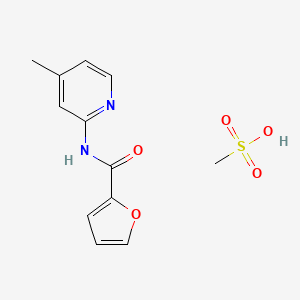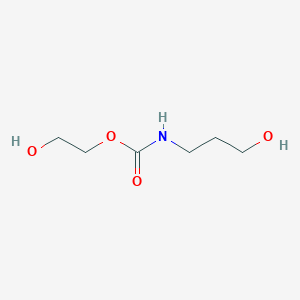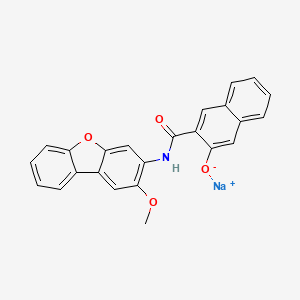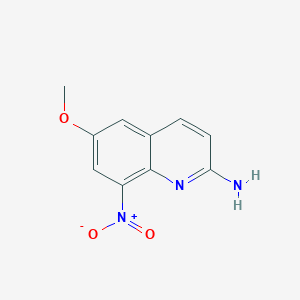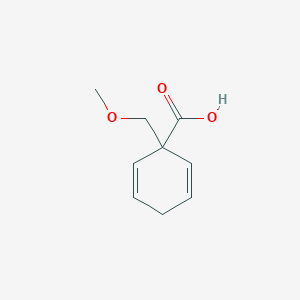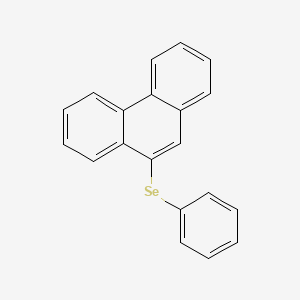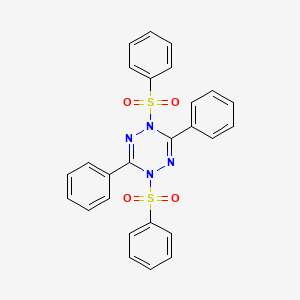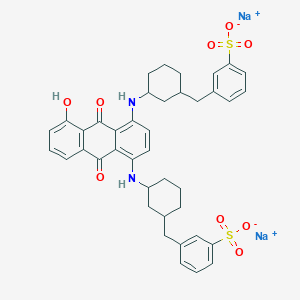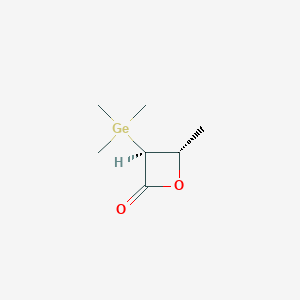![molecular formula C50H54O2 B14480677 4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] CAS No. 66276-95-7](/img/structure/B14480677.png)
4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of two phenol groups connected by an ethane bridge, with additional phenylpropyl groups attached to the phenol rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] typically involves multiple steps, starting with the preparation of the phenol derivatives. One common method involves the reaction of 2,6-dibromoaniline with ethane-1,2-diyl bis(2,6-dibromoaniline) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as glacial acetic acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and advanced purification techniques to achieve the desired level of purity for the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] involves its interaction with specific molecular targets and pathways. The phenol groups in the compound can form hydrogen bonds with various biomolecules, influencing their activity and function. Additionally, the compound’s structure allows it to interact with cell membranes and proteins, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but contains bromine atoms instead of phenylpropyl groups.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Contains imidazole rings instead of phenol groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar ethane bridge but different substituents on the benzene rings.
Uniqueness
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is unique due to its specific combination of phenol and phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds.
Eigenschaften
CAS-Nummer |
66276-95-7 |
|---|---|
Molekularformel |
C50H54O2 |
Molekulargewicht |
687.0 g/mol |
IUPAC-Name |
4-[1-[4-hydroxy-3,5-bis(1-phenylpropyl)phenyl]ethyl]-2,6-bis(1-phenylpropyl)phenol |
InChI |
InChI=1S/C50H54O2/c1-6-41(35-22-14-10-15-23-35)45-30-39(31-46(49(45)51)42(7-2)36-24-16-11-17-25-36)34(5)40-32-47(43(8-3)37-26-18-12-19-27-37)50(52)48(33-40)44(9-4)38-28-20-13-21-29-38/h10-34,41-44,51-52H,6-9H2,1-5H3 |
InChI-Schlüssel |
GHRJSRQTBOEVJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C2=CC(=CC(=C2O)C(CC)C3=CC=CC=C3)C(C)C4=CC(=C(C(=C4)C(CC)C5=CC=CC=C5)O)C(CC)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


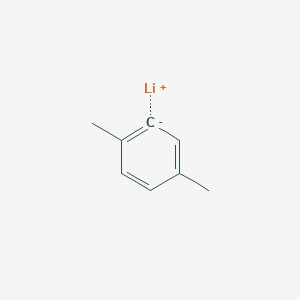
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
